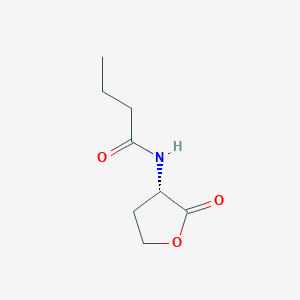
(S)-N-(2-オキソテトラヒドロフラン-3-イル)ブチルアミド
説明
N-[(3s)-2-Oxotetrahydrofuran-3-Yl]butanamide, also known as N-Butanoyl-2-oxotetrahydrofuran-3-amide, is a nitrogen-containing compound that has been studied extensively in recent years due to its potential applications in various scientific fields. This compound has been found to possess a variety of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties. In addition, it has been used in the synthesis of various drugs and has been found to have potential therapeutic applications.
科学的研究の応用
クオラムセンシング阻害
C4-HSL: は、グラム陰性菌のクオラムセンシング(QS)システムにおける重要な分子であり、毒性、二次代謝産物の産生、バイオフィルムの成熟など、さまざまな細菌の表現型を調節しています . QSを阻害することで細菌感染を防ぐことができ、C4-HSLとその類似体は、抗生物質ではない潜在的な治療薬となります。 例えば、サリチル酸、タンニン酸、トランスシナモンアルデヒドなどのC4-HSLシンターゼ阻害剤は、Pseudomonas aeruginosaにおけるQS媒介毒性因子を効果的に減少させることが明らかになっています .
抗菌性バイオフィルムの破壊
この化合物は、QSにおいて、バイオフィルムの形成と維持にも関与しています。バイオフィルムは、慢性感染症の主要な原因であり、抗生物質に非常に抵抗性があります。 RhlI/RhlR QSシステムを標的とすることで、C4-HSLはバイオフィルムの形成を阻害し、抗菌治療の効果を高めることができます .
抗体薬物複合体(ADC)
C4-HSL: は、ADC合成における開裂可能なリンカーとして機能します。ADCは、がん細胞に特異的な抗体と強力な抗がん剤を組み合わせた高度な治療法です。 リンカーは、標的細胞内で薬物を放出し、全身への毒性を最小限に抑えます .
抗クオラムセンシング治療薬
研究により、C4-HSLアプタマーは、クオラムセンシングをブロックし、Pseudomonas aeruginosaにおけるバイオフィルムの形成を阻害することが示されています。 これは、抗生物質耐性の発生に寄与することなく、感染症を軽減できる抗QS治療薬の開発につながる可能性があります .
毒性調節
C4-HSL: は、病原性細菌の毒性調節に関与しています。 QS経路を調節することで、毒性因子の発現を制御することができ、感染予防と治療戦略において重要です .
合成生物学
合成生物学では、C4-HSLは、細菌のコミュニケーションシステムを設計するために使用できます。 C4-HSLに応答する合成回路を設計することで、研究者は、特定の集団密度に達したときに特定のタスクを実行する細菌を作成することができます。例えば、治療用化合物を生成したり、自滅したりすることができます .
環境モニタリング
C4-HSL: は、環境中の細菌汚染を監視するためにバイオセンサーで使用できます。 C4-HSLに応答するように設計された細菌は、特定の病原体の存在や、特定の環境における全体の微生物負荷を示すことができます .
農業への応用
農業では、C4-HSL類似体は、植物病原体のQSシステムを阻害することで、植物病原体を防除するために使用できます。 これは、化学農薬への依存度を減らすことができる、新しいバイオコントロール戦略の開発につながる可能性があります .
特性
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-3-7(10)9-6-4-5-12-8(6)11/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFNZZXXTGXBOG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)N[C@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435962 | |
| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67605-85-0 | |
| Record name | N-Butyrylhomoserine lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067605850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3S)-2-oxooxolan-3-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30435962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is quorum sensing, and what is the role of C4-HSL in this process?
A1: Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. C4-HSL is a signaling molecule, or autoinducer, that plays a crucial role in the QS system of Pseudomonas aeruginosa. As bacterial populations grow, C4-HSL concentration increases. At a threshold concentration, C4-HSL binds to and activates its cognate transcriptional regulator, RhlR. This complex then binds to DNA, regulating the expression of various genes involved in virulence, biofilm formation, and other bacterial behaviors [, , , , , , ].
Q2: How does C4-HSL influence the production of virulence factors in Pseudomonas aeruginosa?
A2: C4-HSL, in conjunction with RhlR, directly regulates the expression of several virulence factor genes in Pseudomonas aeruginosa. This includes genes involved in the production of elastase (lasB), rhamnolipids (rhlAB), pyocyanin (phz1 operon), and the cytotoxic lectins PA-IL and PA-IIL [, , , , , , , ]. Additionally, C4-HSL can indirectly impact the production of other virulence factors through its interaction with the Las QS system, creating a complex regulatory network [, , ].
Q3: Can C4-HSL influence biofilm formation?
A3: Yes, C4-HSL plays a significant role in biofilm formation by Pseudomonas aeruginosa. Studies have shown that mutants deficient in C4-HSL production exhibit reduced biofilm formation compared to wild-type strains [, ]. This effect can be reversed by adding exogenous C4-HSL, restoring biofilm formation in these mutants [, ]. The mechanism involves C4-HSL-mediated regulation of genes involved in exopolysaccharide production, essential for biofilm development [, , ].
Q4: Does C4-HSL play a role in the interaction between Pseudomonas aeruginosa and other microorganisms?
A4: Yes, studies have shown that C4-HSL can influence the interactions between Pseudomonas aeruginosa and other microorganisms. For example, in co-cultures with the fungus Aspergillus fumigatus, the presence of C4-HSL has been linked to the modulation of biofilm formation and virulence factor production []. The specific roles and mechanisms of C4-HSL in these interactions are an active area of research.
Q5: Can environmental factors affect C4-HSL production and activity?
A5: Yes, environmental factors like temperature, iron availability, and phosphate levels can influence C4-HSL production and activity. For instance, C4-HSL production increases in iron-limited conditions, leading to enhanced twitching motility and reduced biofilm formation []. Conversely, high salt concentrations can inhibit C4-HSL production and, consequently, the production of rhamnolipids [].
Q6: Can interfering with C4-HSL signaling be a potential therapeutic strategy against Pseudomonas aeruginosa infections?
A6: Yes, targeting C4-HSL signaling is a promising approach for developing new treatments against Pseudomonas aeruginosa infections. Blocking C4-HSL production or its interaction with RhlR could potentially disrupt the expression of virulence factors and biofilm formation, thus attenuating the bacteria's pathogenicity [, , , , , , , ].
Q7: What are some strategies being explored to inhibit C4-HSL signaling?
A7: Several strategies are being investigated to inhibit C4-HSL signaling, including:
- Development of C4-HSL analogs: These molecules can competitively bind to RhlR, preventing C4-HSL from activating the QS response [, ].
- Quorum quenching enzymes: These enzymes can degrade C4-HSL, reducing its concentration and disrupting QS signaling [, ].
- Inhibition of C4-HSL synthesis: Compounds that inhibit the activity of RhlI, the enzyme responsible for C4-HSL synthesis, are being investigated [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



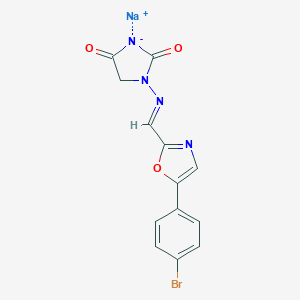
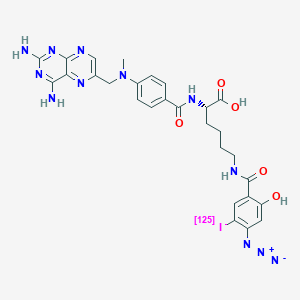

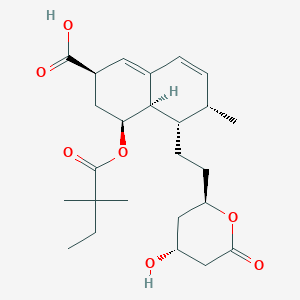
![(1S,6S,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B22277.png)
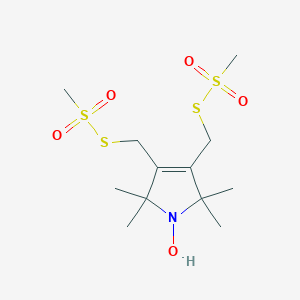

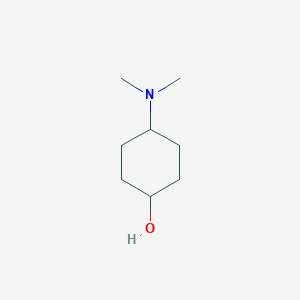
![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)



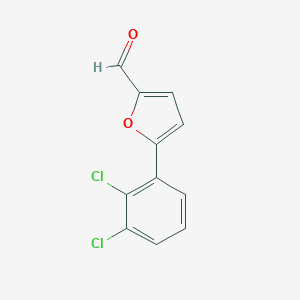
![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)